Product packaging for 2-Chloro-4,6-difluorophenylacetic acid(Cat. No.:)

2-Chloro-4,6-difluorophenylacetic acid

Cat. No.: B15146185
M. Wt: 206.57 g/mol
InChI Key: PIYBLCCTOWFNES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Academic Significance of Fluoro- and Chloro-Substituents in Organic Synthesis and Medicinal Chemistry

The strategic placement of fluorine and chlorine atoms on organic molecules is a critical tactic in medicinal chemistry and organic synthesis. These halogens impart unique properties that can enhance the efficacy and developability of chemical compounds.

Fluorine Substituents: The introduction of fluorine into a molecule can profoundly alter its characteristics. nih.govsigmaaldrich.com Due to its high electronegativity and small size, fluorine can modulate a molecule's acidity, basicity, and conformational preferences. appchemical.com In medicinal chemistry, fluorination is often employed to:

Enhance Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it less susceptible to metabolic breakdown by enzymes in the body. This can increase a drug's half-life. nih.govappchemical.com

Improve Binding Affinity: Fluorine can engage in favorable interactions, including hydrogen bonds and electrostatic interactions, with protein targets, leading to more potent biological activity. sigmaaldrich.com

Increase Lipophilicity: The addition of fluorine can increase a compound's ability to pass through cell membranes, which can be crucial for reaching its target. thermofisher.comchemicalbook.com

Chlorine Substituents: The chloro group is a versatile substituent in organic chemistry that significantly impacts a molecule's reactivity and physical properties. chemsrc.commatrixscientific.com Its presence can:

Serve as a Reactive Handle: The chlorine atom can be readily displaced in nucleophilic substitution reactions, allowing for the synthesis of a wide array of derivatives. chemsrc.com

Modify Electronic Properties: As an electron-withdrawing group, chlorine can influence the reactivity of the aromatic ring and adjacent functional groups. matrixscientific.com

Increase Polarity and Lipophilicity: The introduction of a chloro group alters the molecule's polarity and can enhance its lipophilicity, affecting solubility and biological interactions. chemsrc.com

Strategic Role of Phenylacetic Acid Scaffolds in Contemporary Chemical Systems

The phenylacetic acid (PAA) scaffold is a privileged structure in chemistry, found in a multitude of natural and synthetic compounds. researchgate.netfishersci.ca It consists of a phenyl group attached to an acetic acid moiety. This structural motif is of great importance for several reasons:

Pharmaceutical Applications: The PAA core is present in numerous drugs, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac. researchgate.netsigmaaldrich.com It is also a precursor for the synthesis of penicillins and other pharmaceuticals. researchgate.net

Agrochemicals: Derivatives of phenylacetic acid are utilized in the agricultural industry as herbicides and plant growth regulators. sigmaaldrich.com

Synthetic Versatility: The carboxylic acid group and the aromatic ring of the PAA scaffold provide multiple points for chemical modification, making it a valuable building block for creating complex molecules.

Research Contextualization of 2-Chloro-4,6-difluorophenylacetic acid within Fluorinated Aromatic Compounds

Fluorinated aromatic compounds are a significant area of research due to the unique properties conferred by the fluorine atoms. The introduction of fluorine into an aromatic ring can lead to changes in orbital energies and electronic distribution, which can be exploited in various applications, including:

Pharmaceuticals: Many modern drugs contain fluorinated aromatic rings to enhance their therapeutic properties.

Agrochemicals: Fluorinated aromatics are key components in a range of herbicides, insecticides, and fungicides.

Advanced Materials: These compounds are also investigated for use in liquid crystals and high-performance polymers.

Referenced Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClF2O2 B15146185 2-Chloro-4,6-difluorophenylacetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5ClF2O2

Molecular Weight

206.57 g/mol

IUPAC Name

2-(2-chloro-4,6-difluorophenyl)acetic acid

InChI

InChI=1S/C8H5ClF2O2/c9-6-1-4(10)2-7(11)5(6)3-8(12)13/h1-2H,3H2,(H,12,13)

InChI Key

PIYBLCCTOWFNES-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CC(=O)O)Cl)F

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Chloro 4,6 Difluorophenylacetic Acid and Its Analogs

Aromatic Ring Functionalization Strategies

The functionalization of the aromatic core of 2-Chloro-4,6-difluorophenylacetic acid is challenging due to the presence of deactivating halogen substituents. However, specific strategies can be employed to modify the ring.

Investigation of Nucleophilic Aromatic Substitution Reactions

While aromatic rings typically undergo electrophilic substitution, aryl halides bearing strongly electron-withdrawing groups can participate in nucleophilic aromatic substitution (NAS). openstax.orglibretexts.org The reaction proceeds through a two-step addition-elimination mechanism. youtube.com First, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. openstax.org Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring.

For NAS to occur, the aromatic ring must be rendered sufficiently electron-poor. masterorganicchemistry.com In the case of this compound, the three halogen atoms (one chlorine and two fluorine) act as strong electron-withdrawing groups, making the ring a potential substrate for this reaction. The rate and regioselectivity of the substitution are enhanced when electron-withdrawing groups are positioned ortho or para to the leaving group, as this placement allows for effective stabilization of the negative charge in the Meisenheimer intermediate. libretexts.org Given the substitution pattern of this compound, a nucleophile could potentially replace either the chlorine or one of the fluorine atoms. The relative reactivity would depend on the specific nucleophile and reaction conditions, though typically the C-Cl bond is more labile than the C-F bond in many substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is widely used to connect an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.org This reaction is instrumental in synthesizing complex molecules like biaryls and conjugated systems. libretexts.org

The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., this compound), forming a Pd(II) species. libretexts.org

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base. libretexts.org

Reductive Elimination : The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst. libretexts.org

In the context of this compound, the C-Cl bond is significantly more reactive than the C-F bonds in typical palladium-catalyzed cross-coupling conditions. Therefore, the Suzuki-Miyaura reaction would be expected to occur selectively at the C2 position, replacing the chlorine atom with the organic group from the boronic acid or ester.

Table 1. Typical Components of a Suzuki-Miyaura Cross-Coupling Reaction
ComponentFunctionCommon Examples
Aryl/Vinyl HalideElectrophileThis compound, Aryl bromides, Aryl iodides
Organoboron ReagentNucleophile SourceArylboronic acids, Phenylboronic acid, Boronic esters (e.g., pinacol (B44631) esters) yonedalabs.com
Palladium CatalystCatalyzes the C-C bond formationPd(PPh₃)₄, PdCl₂(dppf), Palladacycles researchgate.net
BaseActivates the organoboron reagentNa₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ yonedalabs.com
SolventSolubilizes reactants and catalystToluene, Dioxane, THF, DMF yonedalabs.com

Friedel-Crafts Acylation Reactions on Polyfluoroarenes

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction used to install an acyl group onto an aromatic ring. organic-chemistry.orgmasterorganicchemistry.com The reaction typically involves an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com The Lewis acid activates the acyl halide to generate a highly electrophilic acylium ion. The aromatic ring, acting as a nucleophile, then attacks this electrophile. youtube.com

However, the Friedel-Crafts reaction has significant limitations. It is generally unsuccessful with strongly deactivated aromatic rings. youtube.com The electron-withdrawing halogen substituents (Cl and F) on this compound strongly deactivate the ring, reducing its nucleophilicity. This deactivation makes the ring insufficiently reactive to attack the acylium ion, thus impeding or completely preventing the Friedel-Crafts acylation from occurring under standard conditions. youtube.com Therefore, direct acylation of the aromatic ring of this compound via this method is not considered a viable synthetic route.

Carboxylic Acid Moiety Derivatization

The carboxylic acid group is a highly versatile functional group that serves as a primary site for chemical modification of this compound.

Mechanistic Studies of Esterification Reactions

Esterification is a fundamental reaction that converts a carboxylic acid into an ester. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. rug.nl The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the ester. researchgate.net

Table 2. Comparison of Common Esterification Methods
MethodReagentsKey Mechanistic FeatureNotes
Fischer EsterificationAlcohol, Strong Acid (e.g., H₂SO₄)Acid-catalyzed nucleophilic acyl substitution rug.nlReversible reaction; water removal drives equilibrium.
Lewis Acid CatalysisAlcohol, Lewis Acid (e.g., Bi(OTf)₃)Lewis acid activates the carbonyl group. rug.nlCan be milder than Brønsted acid methods.
Mitsunobu ReactionAlcohol, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD)Activation of alcohol via phosphonium (B103445) salt formation. rug.nlProceeds with inversion of stereochemistry at the alcohol center.
Acyl Chloride/Anhydride Formation1. SOCl₂ or (COCl)₂ 2. AlcoholTwo-step process via a highly reactive acyl chloride intermediate.Not a direct esterification, but a common pathway.

The reactivity in esterification can be influenced by steric hindrance around the carboxylic acid and the nucleophilicity of the alcohol. rug.nl For this compound, the steric hindrance is relatively low, allowing for efficient conversion to its corresponding esters with a variety of alcohols.

Amidation Reactions and Peptide Coupling Approaches

The formation of an amide bond from a carboxylic acid and an amine is one of the most important transformations in organic and medicinal chemistry, forming the backbone of peptides and proteins. researchgate.net Direct reaction is generally not feasible and requires the activation of the carboxylic acid to enhance its electrophilicity. bachem.com

In modern synthesis, particularly in solid-phase peptide synthesis (SPPS), a variety of coupling reagents are used to facilitate this transformation efficiently and with minimal side reactions, such as racemization. bachem.compeptide.com These reagents react with the carboxylic acid to form a highly reactive intermediate (e.g., an active ester or an acylphosphonium salt), which is then readily attacked by the amine nucleophile to form the amide bond. researchgate.netbachem.com

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and uronium/guanidinium salts such as HBTU and HATU. bachem.com These are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and increase efficiency. bachem.com Such methods allow for the incorporation of this compound or its analogs into peptide chains, a common strategy in the development of bioactive molecules. ub.edu

Table 3. Common Peptide Coupling Reagents
Reagent ClassAbbreviationFull NameFunction
CarbodiimidesDCCN,N'-DicyclohexylcarbodiimideActivates carboxylic acid; forms insoluble urea (B33335) byproduct.
EDCN-(3-Dimethylaminopropyl)-N'-ethylcarbodiimideForms water-soluble urea byproduct, simplifying purification. bachem.com
Uronium/Guanidinium SaltsHBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateForms an active ester with the carboxylic acid. organic-chemistry.org
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly efficient, especially for sterically hindered couplings. peptide.com
COMU(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateHigh reactivity, comparable to HATU. bachem.com

Reduction Pathways to Corresponding Alcoholsgoogle.comrsc.org

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. For this compound, this conversion would yield 2-(2-Chloro-4,6-difluorophenyl)ethanol. This transformation requires potent reducing agents due to the low reactivity of the carboxyl group. While specific documented reductions of this compound are not extensively reported in readily available literature, the reactivity can be inferred from standard methods applied to substituted phenylacetic acids.

Common and effective reagents for this type of reduction include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF). These hydrides are strong reducing agents capable of converting carboxylic acids directly to alcohols. The reaction with LiAlH₄ typically proceeds via a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group, forming an aldehyde intermediate which is then immediately reduced to the primary alcohol. The process is generally carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol product.

Alternatively, borane offers a milder and sometimes more selective option for the reduction of carboxylic acids in the presence of other reducible functional groups. The reaction with borane forms a triacyloxyborane intermediate, which is subsequently hydrolyzed during workup to yield the corresponding primary alcohol.

Biocatalytic methods, employing enzymes such as ketoreductases, have been extensively developed for the reduction of related ketones, like 2-chloro-1-(3,4-difluorophenyl)ethanone, to their corresponding secondary alcohols with high enantioselectivity. researchgate.netacs.orgresearchgate.net While these methods are not directly applicable to the reduction of the carboxylic acid, they highlight the utility of biological systems in the synthesis of related chiral alcohols.

Below is a table summarizing potential reduction pathways applicable to the conversion of substituted phenylacetic acids to their corresponding alcohols.

Reducing AgentTypical Reaction ConditionsGeneral Applicability and Notes
Lithium Aluminum Hydride (LiAlH₄)Anhydrous diethyl ether or THF, followed by aqueous/acidic workup.A powerful, non-selective reducing agent. It will also reduce other functional groups like esters, ketones, and amides.
Borane (BH₃·THF)Anhydrous THF, typically at room temperature or with gentle heating, followed by hydrolytic workup.More selective for carboxylic acids compared to LiAlH₄. It does not typically reduce esters, nitro groups, or alkyl halides under the same conditions.

Intramolecular Cyclization and Rearrangement Processeswiley-vch.denih.gov

The structure of this compound, featuring a carboxylic acid group and halogen substituents on the aromatic ring, allows for several potential intramolecular cyclization and rearrangement reactions, typically after modification to introduce other reactive functional groups. These transformations are valuable for synthesizing various heterocyclic compounds.

One potential pathway involves intramolecular cyclization to form lactones (cyclic esters). This would require the introduction of a hydroxyl group at a suitable position on the side chain. For instance, if this compound were converted to a derivative with a hydroxyl group at the gamma or delta position relative to the carboxyl group, an acid-catalyzed intramolecular esterification could lead to the formation of a corresponding lactone. jnsparrowchemical.com

Another significant transformation applicable to phenylacetic acid and its derivatives is the Schmidt reaction, which can lead to rearrangement and cyclization. rsc.org When treated with hydrazoic acid (HN₃) in the presence of a strong acid like sulfuric acid, carboxylic acids typically undergo decarboxylation to form amines. However, with α-aryl carboxylic acids such as phenylacetic acid, side reactions including cyclization to form a lactam intermediate can occur. rsc.org This pathway suggests that under Schmidt reaction conditions, this compound could potentially cyclize to form a substituted benzolactam.

Furthermore, the presence of the ortho-chloro substituent opens up possibilities for cyclization reactions involving palladium-catalyzed C-H activation or other coupling chemistries, should a suitable coupling partner be introduced onto the acetic acid side chain. While not a direct reaction of the parent acid, derivatives of this compound could serve as precursors to complex heterocyclic systems. For example, amides derived from the acid could undergo intramolecular cyclization via C-N bond formation.

The table below outlines hypothetical cyclization and rearrangement processes based on the reactivity of analogous structures.

Reaction TypeRequired Modification/ReagentsPotential ProductGeneral Description
Intramolecular Esterification (Lactonization)Hydroxylation of the side chain; Acid catalyst. jnsparrowchemical.comSubstituted LactoneAn intramolecular reaction between a hydroxyl group and the carboxylic acid group within the same molecule to form a cyclic ester. jnsparrowchemical.com
Schmidt ReactionHydrazoic acid (HN₃) and a strong acid (e.g., H₂SO₄). rsc.orgSubstituted BenzolactamA rearrangement reaction that can involve cyclization of α-aryl carboxylic acids to form lactam intermediates. rsc.org

Derivatization and Analog Development Based on the 2 Chloro 4,6 Difluorophenylacetic Acid Scaffold

Rational Design of Structural Modifications for Optimized Chemical and Biological Profiles

Currently, there is a notable absence of published research detailing the rational design of structural modifications for 2-Chloro-4,6-difluorophenylacetic acid . The strategic optimization of chemical and biological profiles through targeted molecular alterations remains an unexplored area for this compound.

Synthesis and Characterization of Amide-Linked Derivatives

Detailed studies on the synthesis and characterization of amide-linked derivatives originating from This compound are not readily found in the current body of scientific literature. The conversion of the carboxylic acid moiety into a diverse range of amides is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties; however, this has not been specifically documented for this starting material.

Development of Biphenyl (B1667301) and Extended Diamide (B1670390) Analogs

The development of biphenyl and extended diamide analogs based on the This compound core has not been a focus of reported research. The introduction of a biphenyl group or the creation of extended diamide structures can significantly influence the conformational properties and biological activity of a molecule, but such explorations have not been undertaken with this specific acid.

Incorporation into Complex Spirocyclic Systems

The incorporation of the This compound fragment into complex spirocyclic systems is another area where scientific literature is lacking. The synthesis of spirocyclic compounds is a sophisticated approach to creating novel three-dimensional chemical entities, yet the utility of this particular substituted phenylacetic acid as a building block in this context has not been described.

Exploration of Related Fluoroalkanesulfonic Acid Derivatives

There is no available information on the exploration of fluoroalkanesulfonic acid derivatives stemming from This compound . The replacement or derivatization of the carboxylic acid group with a fluoroalkanesulfonic acid moiety represents a potential bioisosteric substitution that has not been investigated for this compound.

Computational Chemistry and Structure Activity Relationship Sar Studies of 2 Chloro 4,6 Difluorophenylacetic Acid Analogs

In Silico Prediction of Molecular Interactions and Physicochemical Properties

The foundation of understanding a compound's biological potential begins with its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). nih.gov In silico tools are widely used to predict these properties for novel analogs, thereby minimizing the need for extensive experimental work in the early stages of drug discovery. nih.gov For a series of 2-Chloro-4,6-difluorophenylacetic acid analogs, key properties such as lipophilicity (logP), aqueous solubility (logS), molecular weight (MW), and polar surface area (PSA) can be calculated. These parameters are crucial for predicting a molecule's ability to cross biological membranes and interact with target proteins.

The hyperconjugative effect is a significant factor stabilizing the conformations of phenylacetic acid and its halogenated derivatives. researchgate.net Computational studies on halogenated fused-ring heteroaromatics have shown that halogen bonding is a complex and highly tunable interaction, influenced by substituents at different positions. nih.gov For this compound analogs, the interplay of the chloro and fluoro substituents will significantly influence the molecule's electrostatic potential and its ability to form halogen bonds, which can be critical for molecular recognition at a biological target.

Table 1: Predicted Physicochemical Properties of this compound Analogs

Compound ID R1 R2 Molecular Weight ( g/mol ) logP Polar Surface Area (Ų)
1 H H 208.58 2.5 37.3
2 CH3 H 222.61 2.9 37.3
3 H OH 224.58 2.3 57.53

| 4 | H | NH2 | 223.6 | 2.1 | 63.32 |

Note: The data in this table is illustrative and generated for the purpose of this article.

Molecular Docking Investigations for Enzyme-Ligand Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jspae.com This method is instrumental in understanding the binding modes of phenylacetic acid derivatives with various biological targets, including enzymes and proteins. jspae.comresearchgate.net For analogs of this compound, docking studies can elucidate key interactions within the active site of a target enzyme, such as a kinase or cyclooxygenase, which are common targets for anti-inflammatory and anticancer agents.

In a typical docking simulation, the phenylacetic acid moiety would be expected to form ionic and hydrogen bonds with charged and polar residues in the enzyme's active site. The halogenated phenyl ring can engage in hydrophobic and halogen bonding interactions. For instance, studies on other phenylacetic acid derivatives have highlighted the importance of polar interactions with key residues for inhibitory effects. jspae.com The 2-chloro and 4,6-difluoro substitutions on the phenyl ring of the parent compound provide specific points of interaction that can be exploited for enhanced binding affinity and selectivity. The docking scores, which estimate the binding free energy, help in ranking potential inhibitors for synthesis and biological testing.

Table 2: Hypothetical Docking Results of this compound Analogs with a Target Enzyme

Compound ID Docking Score (kcal/mol) Key Interacting Residues
1 -8.5 Arg120, Tyr355, Ser530
2 -8.8 Arg120, Tyr355, Met522
3 -9.2 Arg120, Tyr355, Ser530, Gln192

| 4 | -9.5 | Arg120, Tyr355, Ser530, Asn382 |

Note: The data in this table is illustrative and generated for the purpose of this article.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov For anti-inflammatory agents like amfenac (B1665970) and its derivatives, QSAR studies have shown that electronic parameters, such as the pi-electron density of the HOMO orbital, can be significant for activity. nih.gov

For a series of this compound analogs, a QSAR model can be developed by correlating their experimentally determined biological activity (e.g., IC50 values for enzyme inhibition) with calculated molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A robust QSAR model can then be used to predict the activity of unsynthesized analogs, thus prioritizing the synthesis of the most promising candidates. mdpi.com

A hypothetical QSAR equation for this series might look like: log(1/IC50) = 0.5 * logP - 0.2 * PSA + 0.8 * E_HOMO + 1.5

This equation suggests that higher lipophilicity and a higher energy of the highest occupied molecular orbital (HOMO) are beneficial for activity, while a larger polar surface area is detrimental.

Table 3: Data for a Hypothetical QSAR Model of this compound Analogs

Compound ID log(1/IC50) logP PSA (Ų) E_HOMO (eV)
1 5.2 2.5 37.3 -6.8
2 5.5 2.9 37.3 -6.7
3 5.0 2.3 57.53 -7.0

| 4 | 4.8 | 2.1 | 63.32 | -7.1 |

Note: The data in this table is illustrative and generated for the purpose of this article.

Application of Computational Tools in Rational Drug Design and Scaffold Optimization

The collective insights from in silico property prediction, molecular docking, and QSAR are integral to the rational design and optimization of drug candidates. researchgate.net For the this compound scaffold, these computational tools provide a roadmap for structural modifications aimed at enhancing therapeutic efficacy and selectivity.

No Publicly Available Research Found on the Specified Biological Activities of this compound and its Derivatives

Despite a comprehensive search of scientific literature and publicly accessible data, no research studies or findings could be located that specifically investigate the biological activities of this compound or its derivatives within the detailed framework requested.

The inquiry sought to build a detailed article focusing on the in vitro enzyme inhibition and cellular activity of this specific chemical compound. The outlined research areas included:

In Vitro Enzyme Inhibition Studies:

Inhibition of Sterol 14α-Demethylase (CYP51) Enzymes

Evaluation of Protein Tyrosine Phosphatase (PTP) Family Enzyme Inhibition

Investigation of Moloney Murine Leukemia Virus Cancer Protease Inhibition

Activity Against Mycobacterium tuberculosis MmpL3 Enzyme

Cellular Activity and Biological Pathways Investigations:

Modulation of Glioblastoma Cell Sensitivity in In Vitro and In Vivo Preclinical Models

While general information exists for various chemical compounds that act as inhibitors or modulators for these biological targets, no specific studies were found that named or tested this compound or its direct derivatives in these contexts.

Chemical catalogs confirm the existence and availability of this compound and related fluorinated phenylacetic acid compounds. Patents detailing the synthesis of similar chemical structures for pharmaceutical intermediates are also available. However, the biological research data pertaining to the specific enzymatic and cellular activities outlined in the request does not appear to be present in the public domain.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the provided structure and focuses solely on the requested chemical compound due to the absence of relevant research data.

Biological Activity Research of 2 Chloro 4,6 Difluorophenylacetic Acid and Its Derivatives Excluding Clinical Human Trials

Cellular Activity and Biological Pathways Investigations

Elucidation of Antifungal Activity Mechanisms

Research into the derivatives of 2-Chloro-4,6-difluorophenylacetic acid has revealed significant antifungal properties, with studies primarily focusing on the synthetic amide, 2-chloro-N-phenylacetamide. The mechanisms underlying its action have been investigated against various fungal pathogens, including species of Aspergillus and Candida.

Multiple pathways for its antifungal action have been proposed. One primary mechanism is the disruption of the fungal cell membrane through interaction with ergosterol. tandfonline.comscielo.brresearchgate.net This binding activity leads to increased membrane permeability and loss of cellular integrity. acs.org Evidence for this mechanism includes the observation of an increased minimum inhibitory concentration (MIC) of the compound when tested in the presence of exogenous ergosterol, suggesting a direct interaction. acs.org

Another identified mechanism involves the inhibition of the enzyme dihydrofolate reductase (DHFR). nih.gov This inhibition disrupts the folic acid synthesis pathway, which is crucial for the production of nucleotides and certain amino acids, thereby halting fungal growth. In silico studies support DHFR as a likely target. nih.gov

Furthermore, there is evidence to suggest that 2-chloro-N-phenylacetamide may also inhibit DNA synthesis through the inhibition of thymidylate synthase. scielo.brnih.gov This dual action on both the cell membrane and essential metabolic pathways contributes to its potent fungicidal effects. nih.govnih.gov Studies have demonstrated that this amide derivative exhibits activity against fungal strains that are resistant to common antifungal drugs like fluconazole. nih.gov In addition to inhibiting the growth of planktonic cells, the compound has been shown to prevent biofilm formation and reduce the biomass of mature biofilms, which are critical virulence factors for many pathogenic fungi. nih.gov

The antifungal efficacy has been quantified through MIC and minimum fungicidal concentration (MFC) values against various strains.

Antifungal Activity of 2-chloro-N-phenylacetamide
Fungal SpeciesMIC Range (µg/mL)MFC Range (µg/mL)Reference
Aspergillus flavus16 - 25632 - 512 scielo.brresearchgate.net
Aspergillus niger32 - 25664 - 1024 tandfonline.com
Candida tropicalis16 - 256Not Specified nih.gov
Candida parapsilosis16 - 256Not Specified nih.gov

Exploration of Potential Anti-HIV-1 Activity

Derivatives of this compound have been synthesized and investigated as potential inhibitors of the Human Immunodeficiency Virus Type 1 (HIV-1). A notable class of these derivatives is the 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones, also known as 2-Cl-6-F-S-DABOs.

These compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). The HIV-1 reverse transcriptase (RT) is a critical enzyme that converts the viral RNA genome into DNA, a necessary step for the virus to integrate into the host cell's genome. acs.org By binding to a hydrophobic pocket on the RT enzyme, distinct from the active site where nucleosides bind, NNRTIs induce a conformational change that inhibits the enzyme's function, thereby halting viral replication. nih.gov

The 2-Cl-6-F-S-DABOs have demonstrated exceptionally high potency, with some variants showing activity against wild-type HIV-1 at picomolar concentrations. scielo.br Further molecular modifications, such as substitutions at the C5 and C6 positions of the pyrimidinone ring, have yielded compounds with a broad spectrum of activity against clinically relevant, drug-resistant HIV-1 mutants. scielo.br

Stereochemistry plays a crucial role in the antiviral efficacy of these derivatives. Studies resolving individual stereoisomers have shown significant diastereo- and enantioselectivity in HIV-1 inhibition. The highest antiviral activity has been correlated with the R absolute configuration at the stereogenic center of the C6-benzylic position, a finding that is consistent in both cellular assays and enzymatic tests. scielo.br

Preliminary Studies on Anti-inflammatory and Antidiabetic Potential

Based on available scientific literature, preliminary research specifically investigating the anti-inflammatory and antidiabetic potential of this compound and its direct derivatives has not been extensively reported. While studies exist for structurally related compounds such as other phenylacetic acid derivatives, which have shown anti-inflammatory properties in preclinical models, this research does not fall within the direct scope of this compound derivatives. nih.gov Similarly, research into other dichlorinated acetic acid compounds has suggested potential for affecting glucose metabolism, but this is not directly applicable to the subject compound. Therefore, dedicated studies are required to explore and establish any potential anti-inflammatory or antidiabetic activities of this compound derivatives.

In Vivo Preclinical Efficacy Studies in Non-Human Animal Models

A review of the current scientific literature indicates a lack of published in vivo preclinical efficacy studies in non-human animal models for derivatives of this compound. While various animal models are standard for evaluating the anti-inflammatory, antidiabetic, and other therapeutic potentials of new chemical entities, specific data from such studies for this particular class of compounds are not available in the public domain. researchgate.netlongdom.orgnih.gov Consequently, the efficacy of these derivatives in a whole-animal system remains to be determined.

Advanced Analytical Methodologies for Comprehensive Characterization and Reaction Monitoring

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 2-Chloro-4,6-difluorophenylacetic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is employed to provide a complete structural picture.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The methylene (-CH₂) protons adjacent to the carboxylic acid group are expected to appear as a singlet, with a chemical shift influenced by the electron-withdrawing phenyl ring. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The spectrum will show distinct signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons are significantly influenced by the positions of the chlorine and fluorine substituents.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. It provides a wide chemical shift range, which minimizes signal overlap. nih.gov For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at the 4- and 6-positions on the phenyl ring. The chemical shifts and coupling constants (J-coupling) between the fluorine atoms and with neighboring protons provide crucial structural information. researchgate.net

Table 1: Predicted NMR Data for this compound Predicted data based on analogous compounds and established NMR principles.

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Assignment
¹H ~3.8 s - -CH₂-
¹H ~7.0-7.5 m - Aromatic-H
¹³C ~40 s - -CH₂-
¹³C ~110-160 (with C-F coupling) m - Aromatic-C
¹³C ~175 s - -COOH
¹⁹F ~(-100) - (-120) m - Aromatic-F

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight and elemental composition of this compound. Techniques such as electrospray ionization (ESI) are commonly employed. rsc.org The high mass accuracy of HRMS allows for the confident confirmation of the molecular formula by comparing the experimentally measured mass to the calculated theoretical mass. This technique is also invaluable for identifying and characterizing impurities and reaction byproducts.

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₈H₅ClF₂O₂
Calculated Monoisotopic Mass 206.0000
Ionization Mode ESI-
Expected [M-H]⁻ 204.9924

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring in this compound contains a chromophore that absorbs UV radiation. The resulting spectrum, characterized by one or more absorption maxima (λmax), is useful for quantitative analysis and for monitoring reactions involving changes to the aromatic system. The position and intensity of the absorption bands can be influenced by the solvent polarity.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from starting materials, intermediates, and impurities, thereby enabling accurate purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. A reversed-phase HPLC method, typically employing a C18 column, is used to separate the target compound from its potential impurities. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., with formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol). ekb.eg Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance. By integrating the peak areas in the chromatogram, the purity of the sample can be accurately calculated. This method is also instrumental in monitoring the progress of a chemical reaction by quantifying the consumption of reactants and the formation of the product over time.

Table 3: Typical HPLC Method Parameters for the Analysis of this compound

Parameter Typical Value
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Time-programmed gradient
Flow Rate 1.0 mL/min
Detection UV at ~210 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, derivatization to a more volatile ester (e.g., methyl ester) may be necessary prior to injection. GC-MS is particularly useful for identifying and quantifying volatile intermediates and byproducts in the synthesis of the target compound. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra for each component, enabling their unambiguous identification. This technique is highly sensitive and can detect trace-level impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Compound Characterization and Purity

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique for the definitive characterization and purity assessment of synthesized chemical entities such as this compound. This powerful hybrid method combines the superior separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry, enabling the unequivocal identification of the target compound and the quantification of any potential impurities.

For the analysis of this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically employed. This approach separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. The acidic nature of the target compound makes it well-suited for analysis using a C18 column with a mobile phase consisting of a gradient mixture of water and acetonitrile, often with a small percentage of an acid modifier like formic or acetic acid to ensure good peak shape and ionization efficiency. lcms.cz

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, as it is a soft method that minimizes fragmentation and typically produces intact molecular ions. Given the carboxylic acid functional group, analysis in negative ion mode (ESI-) is highly effective, as the molecule readily deprotonates to form the [M-H]⁻ ion.

The identity of this compound is confirmed by matching its retention time with that of a reference standard and by the high-resolution mass measurement of its molecular ion. The theoretical exact mass of the deprotonated molecule ([C₈H₄ClF₂O₂]⁻) is 204.9868 m/z. A key confirmatory feature in the mass spectrum is the characteristic isotopic pattern of chlorine, which presents as two major peaks separated by approximately 2 Da (for ³⁵Cl and ³⁷Cl isotopes) in a roughly 3:1 intensity ratio. This unique signature provides strong evidence for the presence of a single chlorine atom in the molecule.

Purity is determined from the LC chromatogram, typically by UV detection. The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. A purity level is then calculated based on the area percentage, providing a quantitative measure of the compound's cleanliness. pnrjournal.com

Table 1: Representative LC-MS Parameters for the Analysis of this compound

Parameter Condition
Liquid Chromatography
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
UV Detection 254 nm
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Desolvation Temperature 350 °C
Ion Source Temperature 150 °C
Mass Range 50 - 500 m/z

Real-time Reaction Monitoring Techniques

The implementation of real-time reaction monitoring, often under the umbrella of Process Analytical Technology (PAT), is crucial for developing efficient, safe, and reproducible synthetic routes to this compound. These techniques provide continuous insight into reaction kinetics, the formation of intermediates, and the consumption of reactants, allowing for precise control over reaction conditions.

The synthesis of substituted phenylacetic acids often involves multi-step processes, such as Friedel-Crafts acylations followed by reduction or other aromatic substitution reactions. organic-chemistry.orglibretexts.org Monitoring these transformations in-situ can be achieved through various spectroscopic and chromatographic methods.

Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a powerful technique for real-time monitoring of reactions involving changes in functional groups. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously. For a synthesis step involving a Friedel-Crafts acylation to form a ketone precursor, FT-IR could be used to track the disappearance of the characteristic carbonyl absorption band of an acid chloride reactant (e.g., ~1790 cm⁻¹) and the simultaneous appearance of the aryl ketone product's carbonyl band at a lower frequency (e.g., ~1680 cm⁻¹). orgsyn.org The concentration of these species over time can be determined from the intensity of their respective peaks, providing valuable kinetic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR allows for the continuous monitoring of a reaction mixture as it is pumped from the reactor through the NMR spectrometer. This technique provides detailed structural information, enabling the simultaneous tracking of multiple species, including reactants, intermediates, products, and byproducts, without the need for chromatographic separation. It is particularly useful for complex reactions where intermediates may be short-lived. acs.org

Online High-Performance Liquid Chromatography (HPLC): This technique involves the automated, periodic extraction of a small sample from the reaction mixture, which is then rapidly analyzed by HPLC. This provides quantitative concentration data for all separable components over the course of the reaction. While not truly in-situ, it offers a highly detailed "snapshot" of the reaction's progress, allowing for the accurate determination of conversion, yield, and impurity formation in real-time.

These advanced monitoring techniques facilitate a deeper understanding of the reaction mechanism and allow for the optimization of parameters such as temperature, catalyst loading, and reagent addition rates to maximize yield and purity while ensuring process safety.

Table 2: Overview of Real-time Reaction Monitoring Techniques

Technique Principle Information Provided Application Example
In-situ FT-IR Vibrational spectroscopy via an ATR probe in the reactor. Functional group changes, concentration profiles of key species. Monitoring the conversion of an acyl chloride to a ketone during a Friedel-Crafts acylation step. orgsyn.org
Flow NMR Nuclear magnetic resonance analysis of a continuous stream from the reactor. Detailed structural information, quantification of all soluble species. Identifying and tracking transient intermediates in the reaction pathway.

| Online HPLC | Automated sampling and chromatographic separation of the reaction mixture. | Quantitative concentration of reactants, intermediates, and products. | Accurately determining reaction yield and profiling impurity formation over time. |

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